

Application Note: Quantification of Dacomitinib in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Dacomitinib-d10

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Abstract

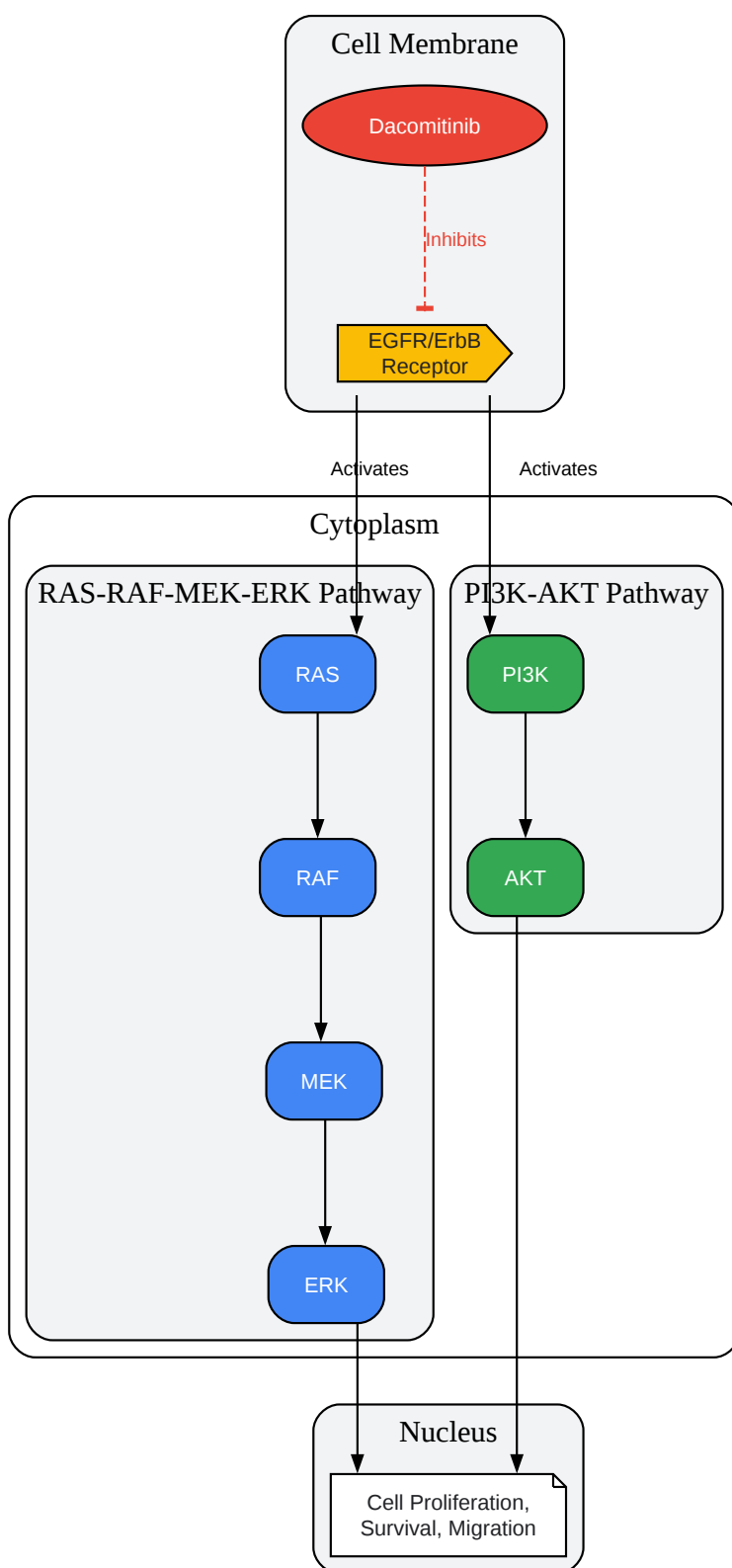
This application note describes a robust and sensitive method for the quantification of dacomitinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dacomitinib, an irreversible pan-ErbB tyrosine kinase inhibitor, is approved for the treatment of metastatic non-small cell lung cancer.[1][2] The presented protocol utilizes a straightforward protein precipitation for sample preparation and offers a rapid chromatographic run time. The method has been validated according to regulatory guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (EGFR) family.[2][3] Monitoring its concentration in plasma is crucial for understanding its pharmacokinetic profile and for optimizing patient dosage. This document provides a detailed protocol for the extraction and quantification of dacomitinib from human plasma, employing a validated LC-MS/MS method that ensures high selectivity and sensitivity.

Dacomitinib Signaling Pathway

Dacomitinib exerts its therapeutic effect by inhibiting the signaling pathways downstream of the ErbB family of receptors (EGFR/HER1, HER2, and HER4). Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of intracellular signals that promote cell proliferation, survival, and migration.[4] Key downstream pathways include the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[4][5] By irreversibly binding to the ATP-binding site of the kinase domain, dacomitinib blocks these signaling cascades, leading to the inhibition of tumor growth.[5]



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Caption: Dacomitinib Inhibition of the EGFR Signaling Pathway.

Experimental Protocol

This protocol is based on established and validated methods for the quantification of dacomitinib in human plasma.^{[1][4]}

Materials and Reagents

- Dacomitinib reference standard
- Internal Standard (IS), e.g., Ibrutinib, Lapatinib, or a stable isotope-labeled dacomitinib (**dacomitinib-D10**)^[4]
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Human plasma (K2EDTA)

Equipment

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical column (e.g., C18, 2.1 x 50 mm, 5 µm)^[1]
- Microcentrifuge
- Vortex mixer
- Pipettes

Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma in a microcentrifuge tube, add 20 μ L of the internal standard working solution.
- Add 300 μ L of acetonitrile containing 0.1% formic acid to precipitate proteins.^[1]
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase and inject into the LC-MS/MS system.



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Caption: Sample Preparation Workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Instrument-specific optimization may be required.

Table 1: Chromatographic Conditions

Parameter	Value
Column	ACE Excel C18 (2.1 mm × 50.0 mm, 5 µm)[1]
Mobile Phase A	5 mM Ammonium acetate in 0.1% formic acid[1]
Mobile Phase B	Acetonitrile[1]
Flow Rate	0.4 mL/min
Gradient	Refer to specific validated methods for gradient details
Injection Volume	5-10 µL
Column Temperature	40°C
Run Time	Approximately 4 minutes[1]

Table 2: Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[3]
MRM Transitions	Dacomitinib: m/z 470.4 → 385.0[1] Internal Standard (example): m/z 480.2 → 385.1 (Dacomitinib-D10)[1]
Collision Energy	Optimized for each transition
Declustering Potential	Optimized for each transition
Source Temperature	550°C

Method Validation Summary

The described method has been validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1] A summary of the validation parameters is provided below.

Table 3: Method Validation Parameters

Parameter	Typical Range/Value
Linearity Range	0.25 - 100 ng/mL[1]
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	0.25 ng/mL[1]
Intra- and Inter-assay Precision (%CV)	< 15% (< 20% at LLOQ)
Intra- and Inter-assay Accuracy (%Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Extraction Recovery	> 85%
Matrix Effect	Minimal and compensated by the internal standard
Stability	Stable under various storage and handling conditions (freeze-thaw, short-term, long-term)

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantification of dacomitinib in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The method's validation demonstrates its accuracy, precision, and robustness, ensuring high-quality data for pharmacokinetic and therapeutic drug monitoring studies.

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